molecular formula C7H13NO7 B3062673 C-(1-Hydrogyl-beta-D-glucopyranosyl) formamide CAS No. 361440-32-6

C-(1-Hydrogyl-beta-D-glucopyranosyl) formamide

Cat. No.: B3062673
CAS No.: 361440-32-6
M. Wt: 223.18 g/mol
InChI Key: DTZYCNDAJQDPQC-UHKLXPPTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(1-Hydrogyl-Beta-D-Glucopyranosyl) Formamide typically involves the reaction of a glucopyranosyl donor with a formamide acceptor under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the C-glycosidic bond .

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and reagents .

Chemical Reactions Analysis

Types of Reactions

C-(1-Hydrogyl-Beta-D-Glucopyranosyl) Formamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

C-(1-Hydrogyl-Beta-D-Glucopyranosyl) Formamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential biological activities.

    Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of C-(1-Hydrogyl-Beta-D-Glucopyranosyl) Formamide involves its interaction with specific molecular targets. One known target is glycogen phosphorylase, an enzyme involved in glycogen metabolism. The compound binds to the enzyme and modulates its activity, which can affect glycogen breakdown and glucose availability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to C-(1-Hydrogyl-Beta-D-Glucopyranosyl) Formamide include other C-glycosyl compounds such as:

Uniqueness

This compound is unique due to its specific structure and the presence of the formamide group. This structural feature allows it to interact with specific molecular targets and participate in unique chemical reactions compared to other similar compounds .

Properties

CAS No.

361440-32-6

Molecular Formula

C7H13NO7

Molecular Weight

223.18 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxane-2-carboxamide

InChI

InChI=1S/C7H13NO7/c8-6(13)7(14)5(12)4(11)3(10)2(1-9)15-7/h2-5,9-12,14H,1H2,(H2,8,13)/t2-,3-,4+,5-,7-/m1/s1

InChI Key

DTZYCNDAJQDPQC-UHKLXPPTSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@](O1)(C(=O)N)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)(C(=O)N)O)O)O)O)O

Origin of Product

United States

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